Ferrocene [(Hydroxyimini) Methyl]
Description
Evolution of Ferrocene (B1249389) Chemistry in Academic Research
The initial report of dicyclopentadienyliron, now famously known as ferrocene, sparked a wave of intensive research that has not ceased for over seven decades. acs.orgrsc.org This enduring interest is a testament to ferrocene's unique combination of properties: high chemical stability, predictable steric characteristics, and tunable redox behavior. rsc.org The evolution of ferrocene chemistry has seen its integration into ligand design, materials science, and catalysis. rsc.orgnih.gov Researchers have continuously explored the derivatization of the ferrocene scaffold to fine-tune its electronic and steric properties for specific applications. nih.govacs.org The development of synthetic methodologies to introduce various functional groups onto the cyclopentadienyl (B1206354) rings has been a cornerstone of this evolution, leading to a vast library of ferrocene derivatives with diverse functionalities. nih.govbiomedpharmajournal.org
Significance of Oxime Functionality in Organometallic Ligand Design
Oximes, characterized by the R1R2C=NOH functional group, have emerged as significant players in the design of organometallic ligands. rawdatalibrary.netbohrium.com Their facile synthesis from aldehydes and ketones via a simple reaction with hydroxylamine (B1172632) provides access to a wide array of structurally and electronically diverse ligands. rawdatalibrary.netbohrium.com This ease of preparation contrasts with the often more demanding syntheses required for other ligand types, such as phosphines. rawdatalibrary.netbohrium.com
The oxime group is a versatile coordinating moiety, capable of binding to metal centers through its nitrogen and/or oxygen atoms. This versatility allows for the formation of various metallacycles and coordination complexes. researchgate.net The electronic properties of the resulting metal complexes can be readily tuned by modifying the substituents on the oxime's carbon atom, influencing their catalytic activity and other properties. rawdatalibrary.netbohrium.comrsc.org The ability of the oxime functionality to engage in hydrogen bonding and other non-covalent interactions also plays a crucial role in the supramolecular chemistry and crystal engineering of their metal complexes. rsc.org
Overview of Research Trajectories for Ferrocene [(Hydroxyimini) Methyl] and Analogues
The convergence of ferrocene chemistry and oxime ligand design has led to the exploration of ferrocene-based oxime derivatives, including Ferrocene [(Hydroxyimini) Methyl], also known as ferrocenecarboxaldehyde oxime. rsc.orgnih.govnih.gov Research into this specific compound and its analogues has followed several key trajectories.
One major area of investigation has been the synthesis and characterization of these compounds. rsc.orgresearchgate.net This includes the development of efficient synthetic routes, often starting from ferrocenecarboxaldehyde, and the detailed analysis of their molecular structures using techniques like NMR spectroscopy and single-crystal X-ray diffraction. rsc.orgresearchgate.netwikipedia.org Studies have also focused on the isomerization that can occur around the carbon-nitrogen double bond of the oxime group. researchgate.net
Another significant research direction involves the use of ferrocenyl oximes as precursors for more complex molecules. For instance, the reduction of ferrocenecarboxaldehyde oxime can yield aminomethylferrocene, a valuable building block for Schiff base ligands and other complex structures. researchgate.net Furthermore, ferrocenyl oximes have been utilized in cycloaddition reactions to create novel hybrid molecules, such as ferrocene-oxime ether benzyl (B1604629) 1H-1,2,3-triazole hybrids. rsc.org
The electrochemical properties of these compounds are also a focal point of research. The presence of the redox-active ferrocene unit allows for the investigation of their behavior using techniques like cyclic voltammetry. rsc.org This has implications for their potential use in electrochemical sensors and as redox-active ligands in catalysis. nih.govacs.org
Finally, the potential applications of ferrocene [(hydroxyimini) methyl] and its derivatives in various fields are being actively explored. While this article excludes detailed discussions on biological applications, it is worth noting that the broader class of ferrocene derivatives has been investigated for a range of uses, driven by the unique properties conferred by the ferrocene moiety. biomedpharmajournal.orgmdpi.comnih.gov Research on ferrocenyl oximes contributes to the fundamental understanding of how the combination of the ferrocene scaffold and the oxime functionality can lead to novel materials and catalysts. iosrjournals.orgresearchgate.netcapes.gov.br
Properties
CAS No. |
12261-28-8 |
|---|---|
Molecular Formula |
C22H27AlO5 |
Synonyms |
Ferrocene [(Hydroxyimini) Methyl] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ferrocene Hydroxyimini Methyl
Direct Synthesis Strategies for Ferrocene-Substituted Oximes
The construction of the ferrocene (B1249389) oxime framework can be achieved through both direct and multistep synthetic pathways, offering flexibility in accessing a variety of substituted derivatives.
Condensation Reactions with Hydroxylamine (B1172632) Derivatives
The most direct and common method for the synthesis of Ferrocene [(Hydroxyimini) Methyl] involves the condensation reaction of ferrocenecarboxaldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the acid liberated from the hydroxylamine salt. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding aldoxime.
For instance, the reaction of ferrocenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) provides a straightforward route to Ferrocene [(Hydroxyimini) Methyl]. nih.gov This method is also applicable to the synthesis of ketoximes from the corresponding ferrocenyl ketones.
A study on the synthesis of 1,1'-di(formyl)ferrocene oxime highlights the potential for isomerization around the carbon-nitrogen double bond, leading to the formation of three distinct isomers. researchgate.net
Multistep Synthetic Routes to Ferrocene [(Hydroxyimini) Methyl]
Multistep strategies provide access to a broader range of ferrocene oxime derivatives, often starting from the readily available ferrocene. A common approach involves the initial functionalization of the ferrocene core, followed by the introduction of the oxime moiety.
A key precursor, ferrocenecarboxaldehyde, can be synthesized from ferrocene via the Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride. nih.gov Alternatively, acetylferrocene, obtained through the Friedel-Crafts acylation of ferrocene with acetic anhydride, can serve as a precursor to ferrocenyl ketones. magritek.com These aldehydic and ketonic intermediates are then converted to their respective oximes as described in the previous section.
Another multistep route involves the synthesis of ferrocenecarboxylic acid, which can be converted to the corresponding acyl chloride. Reaction of the acyl chloride with a suitable amine can lead to amides, which can then be further functionalized. researchgate.net While not a direct route to the parent oxime, these multistep sequences are crucial for creating a diverse library of substituted ferrocene oxime compounds. For example, a synthetic route to ferrocenyl-artesunate derivatives involved the synthesis of ferrocenecarboxaldehyde, followed by its conversion to the oxime, which was then reduced to the corresponding amine. nih.gov
Functionalization and Derivatization Reactions of the Ferrocene Oxime Core
The ferrocene oxime structure presents multiple sites for chemical modification, including the oxime group itself and the cyclopentadienyl (B1206354) rings of the ferrocene unit. This allows for the fine-tuning of the molecule's properties for various applications.
Modification of the Oxime Moiety
The hydroxyl group of the oxime offers a reactive handle for various functionalization reactions. A notable example is the O-alkylation to form oxime ethers. For instance, Ferrocenecarboxaldehyde oxime can be O-propargylated to yield ferrocenecarboxaldehyde oxime O-propargyl ether. rsc.org This propargylated derivative can then participate in further reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate novel ferrocene-triazole hybrids. rsc.org
The formation of ferrocenyl oxime esters is another important modification. These esters can be synthesized by reacting the oxime with acyl chlorides or anhydrides. Ferrocene has also been shown to catalyze the difunctionalization of alkenes using cycloketone oxime esters, where the oxime ester acts as a bifunctional reagent. rsc.org
The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This rearrangement proceeds via the migration of the group anti-periplanar to the leaving group on the nitrogen atom. While a foundational reaction for oximes, specific studies on the Beckmann rearrangement of Ferrocene [(Hydroxyimini) Methyl] are an area for further exploration.
Substituent Effects on Ferrocene Cyclopentadienyl Rings
The electronic properties of the ferrocene moiety are highly sensitive to the nature of the substituents on its cyclopentadienyl (Cp) rings. The introduction of electron-donating or electron-withdrawing groups can significantly influence the reactivity of the ferrocene core and the properties of the molecule as a whole.
The redox potential of the Fe(II)/Fe(III) couple in ferrocene is a key characteristic that is readily modulated by substituents. Electron-donating groups, such as alkyl groups, increase the electron density at the iron center, making the ferrocene easier to oxidize and thus lowering its redox potential. acs.org Conversely, electron-withdrawing groups, like carbonyl or ester functionalities, decrease the electron density at the iron, making oxidation more difficult and increasing the redox potential. researchgate.netulisboa.ptmdpi.com
These substituent effects also impact the reactivity of the Cp rings towards electrophilic substitution. Electron-donating groups activate the rings, making them more susceptible to reactions like acylation, while electron-withdrawing groups have a deactivating effect. cdnsciencepub.com The electrochemical behavior of a series of mono- and 1,1'-diheteroatom-substituted ferrocene derivatives has been systematically studied, providing valuable insights into the electronic communication between the substituents and the ferrocene core. nih.gov In functionalized ferrocenes with a phenoxy pendant group, the para substituent on the phenoxy ring was also found to influence the redox properties of the ferrocene moiety. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Ferrocene Hydroxyimini Methyl
Single-Crystal X-ray Diffraction Analysis of Ferrocene (B1249389) Oxime Structures
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For ferrocene derivatives, this technique provides precise information on bond lengths, bond angles, and the conformation of the cyclopentadienyl (B1206354) (Cp) rings. mdpi.comesrf.frresearchgate.net
Table 1: Representative Crystallographic Data for Ferrocene Derivatives
| Parameter | Ferrocene wikipedia.org | 1,2-(α-ketotetramethylene)-ferrocene mdpi.com |
| Crystal System | Monoclinic (at RT) | Monoclinic |
| Space Group | P21/a | P21/c |
| Fe-C (unsubstituted Cp) Bond Length (Å) | ~2.04 | ~2.05 |
| Fe-C (substituted Cp) Bond Length (Å) | N/A | ~2.04 (ipso-carbon) |
| C-C Bond Length (Å) | ~1.40 | Varies |
| Inter-ring Conformation | Staggered | Nearly Eclipsed |
This table presents typical data for ferrocene and a substituted derivative to illustrate the type of information obtained from X-ray crystallography. The data for ferrocene [(hydroxyimino)methyl] would require a dedicated crystallographic study.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in both solution and solid states. ilpi.comhuji.ac.il For ferrocene [(hydroxyimino)methyl], multinuclear NMR, including ¹H, ¹³C, and ¹⁵N, provides detailed information about the electronic environment of the nuclei and the conformation of the molecule.
Solution-State NMR Techniques (¹H, ¹³C, ¹⁵N NMR)
In solution, the cyclopentadienyl rings of ferrocene and its derivatives typically exhibit rapid rotation on the NMR timescale, leading to simplified spectra. wikipedia.org
¹H NMR: The proton NMR spectrum of ferrocene itself shows a single sharp peak around 4.16 ppm, indicating the equivalence of all ten protons. magritek.com For ferrocene [(hydroxyimino)methyl], the protons on the substituted cyclopentadienyl ring become inequivalent, leading to more complex splitting patterns. The proton of the oxime group (N-OH) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The proton of the CH=N group will also have a characteristic chemical shift.
¹³C NMR: The ¹³C NMR spectrum of ferrocene exhibits a single resonance for the cyclopentadienyl carbons. acs.org In ferrocene [(hydroxyimino)methyl], the carbon atoms of the substituted ring become chemically distinct. The carbon atom attached to the [(hydroxyimino)methyl] group (ipso-carbon) will have a different chemical shift compared to the other ring carbons. The carbon of the C=N bond will also show a characteristic resonance. For example, in 1,1'-bis[1-(hydroxyimino)methyl]ferrocene, the C=N carbon appears at 150.50 ppm. researchgate.net
¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the oxime group. researchgate.netresearchgate.net The chemical shift of the ¹⁵N nucleus is sensitive to the E/Z configuration of the oxime.
Table 2: Representative NMR Data for Ferrocene Derivatives
| Nucleus | Compound | Chemical Shift (ppm) | Notes |
| ¹H | Ferrocene magritek.com | 4.16 (s, 10H) | Unsubstituted Cp rings |
| ¹³C | 1,1'-Bis[1-(hydroxyimino)methyl]ferrocene researchgate.net | 150.50 (C=N) | Oxime carbon |
| ¹³C | 1,1'-Bis[1-(hydroxyimino)methyl]ferrocene researchgate.net | 83.84 (ipso-C) | Carbon attached to the substituent |
| ¹³C | 1,1'-Bis[1-(hydroxyimino)methyl]ferrocene researchgate.net | 69.79, 67.74 | Other Cp carbons |
This table provides illustrative NMR data. Precise values for ferrocene [(hydroxyimino)methyl] would require specific experimental data.
Solid-State NMR Spectroscopy for Structural Insights
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, complementing data from X-ray diffraction, especially for disordered or amorphous materials. mdpi.comrsc.org For ferrocene derivatives, ¹³C and ¹⁵N ssNMR can reveal details about the molecular conformation and packing that are averaged out in solution. acs.org For instance, ssNMR can distinguish between different crystalline polymorphs and provide information on the rotational motion of the cyclopentadienyl rings. esrf.frmdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. researchgate.net
In the IR spectrum of ferrocene [(hydroxyimino)methyl], characteristic absorption bands are expected for the O-H, C=N, and N-O stretching vibrations of the oxime group. The ferrocenyl group itself has a number of characteristic vibrations, including C-H stretching, C-C stretching, and ring breathing modes. The IR spectra of substituted ferrocenes can provide information about the nature of the bonding between the iron atom and the cyclopentadienyl rings. For instance, the formation of 1,1'-bis[1-(hydroxyimino)ethyl]ferrocene from 1,1'-diacetylferrocene was confirmed by the disappearance of the C=O stretching band and the appearance of bands for the O-H, C=N, and N-O groups. researchgate.net
Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for studying the symmetric vibrations of the ferrocene moiety. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (oxime) | Stretching | ~3270 | researchgate.net |
| C=N (oxime) | Stretching | ~1632 | researchgate.net |
| N-O (oxime) | Stretching | ~940 | researchgate.net |
| C-H (Cp ring) | Stretching | ~3100 | researchgate.net |
| C-C (Cp ring) | Stretching | ~1400-1450 | |
| Ring-Metal | Stretching | ~480-490 |
Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chiral Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Ferrocene and its derivatives are colored due to d-d electronic transitions of the iron center. ias.ac.in The UV-Vis spectrum of ferrocene typically shows a characteristic absorption band around 440 nm. researchgate.net The introduction of the [(hydroxyimino)methyl] group, which contains a C=N chromophore, can lead to additional absorption bands or shifts in the existing bands. For instance, N-(2-hydroxy-5-methylphenyl) ferrocylideneamine shows absorption maxima at 355 nm and 450 nm. ias.ac.in The lower energy band is attributed to a d-d transition, while the higher energy band is assigned to a π → π* transition of the C=N group. ias.ac.in
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While ferrocene [(hydroxyimino)methyl] itself is not chiral, the introduction of a chiral center, for example, by further substitution, would make the molecule amenable to CD studies. CD spectroscopy can provide information about the absolute configuration and conformation of chiral ferrocene derivatives.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For ferrocene [(hydroxyimino)methyl], HRMS would confirm its molecular formula, C₁₁H₁₁FeNO.
The fragmentation pathways of ferrocene derivatives in mass spectrometry are of significant interest. The fragmentation of odd-electron positive ions of oximes can occur via mechanisms such as the McLafferty rearrangement. nih.govnih.gov For ferrocene derivatives, the fragmentation often involves the loss of the substituent or cleavage of the cyclopentadienyl rings. researchgate.netrsc.org The initial protonation in some ferrocene derivatives can occur at the peripheral functional group. researchgate.net Understanding the fragmentation patterns is crucial for the structural elucidation of unknown ferrocene compounds and for gaining insights into their gas-phase ion chemistry. libretexts.orglibretexts.org
Mössbauer Spectroscopy for Iron Oxidation States and Electronic Environments within Ferrocene [(Hydroxyimini) Methyl]
In a study of 1,1'-di(formyl)ferrocene oxime, the Mössbauer spectrum revealed an isomer shift (δ) of approximately 0.52 mm s⁻¹ and a quadrupole splitting (ΔEQ) of about 2.40 mm s⁻¹. jyu.fi The isomer shift is indicative of the electron density at the iron nucleus and is consistent with the presence of a high-spin Fe(II) center, characteristic of the ferrocene moiety. The large quadrupole splitting value points to a significant electric field gradient at the iron nucleus. This asymmetry in the electronic environment is likely influenced by the presence of the oxime functional groups on the cyclopentadienyl rings, which alters the electron distribution around the iron atom compared to unsubstituted ferrocene.
| Compound | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔEQ) (mm s⁻¹) | Inferred Iron Oxidation State |
| 1,1'-di(formyl)ferrocene oxime | ~0.52 | ~2.40 | Fe(II) |
| Ferrocene (for comparison) | ~0.45 | ~2.40 | Fe(II) |
This table presents Mössbauer spectroscopic data for a compound closely related to Ferrocene [(Hydroxyimini) Methyl], providing insight into the expected values for the target compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Metal Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the detection and characterization of species with unpaired electrons, such as radicals and paramagnetic metal complexes. In the context of Ferrocene [(Hydroxyimini) Methyl], EPR studies would be particularly relevant for investigating the formation of iminoxyl radicals from the oxime moiety.
The oxidation of oximes can lead to the formation of iminoxyl radicals, which are short-lived intermediates. EPR spectroscopy has been instrumental in studying these species, often requiring flow systems or spin trapping techniques for their observation. The hyperfine coupling constant with the nitrogen nucleus (aN) in iminoxyl radicals typically falls in the range of 28-33 G, providing a characteristic signature for their identification. The g-value, another key EPR parameter, would also be sensitive to the electronic environment of the radical.
While specific EPR studies on Ferrocene [(Hydroxyimini) Methyl] are not documented, the potential for the ferrocenyl group to influence the stability and electronic properties of a neighboring iminoxyl radical presents an interesting area for future research. The reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple could play a role in mediating the formation or decay of such radical species.
| Radical Type | Typical aN Value (G) | g-Value Range | Relevance to Ferrocene [(Hydroxyimini) Methyl] |
| Iminoxyl Radicals | 28-33 | ~2.005 | Potential formation upon oxidation of the oxime group. |
This table provides typical EPR parameters for iminoxyl radicals, which could be formed from Ferrocene [(Hydroxyimini) Methyl].
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are complementary techniques that provide detailed information about the elemental composition, oxidation states, and local electronic structure of materials.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, allowing for the determination of elemental composition and chemical states. For ferrocene derivatives, XPS is particularly useful for distinguishing between the Fe(II) state of ferrocene and the Fe(III) state of the oxidized ferrocenium cation.
In studies of various ferrocene compounds, the Fe 2p₃/₂ binding energy for the Fe(II) state in ferrocene is typically observed around 708 eV. Upon oxidation to ferrocenium (Fe(III)), this peak shifts to a higher binding energy, generally in the range of 710-711 eV. This chemical shift provides a clear diagnostic for the oxidation state of the iron center in Ferrocene [(Hydroxyimini) Methyl] and its potential oxidation products. Furthermore, XPS can provide information on the other elements present, such as carbon, nitrogen, and oxygen, and their chemical environments. For instance, the N 1s and O 1s binding energies would be characteristic of the oxime functional group.
X-ray Absorption Spectroscopy (XAS)
XAS probes the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region yields data on the distances, coordination number, and identity of the neighboring atoms.
For Ferrocene [(Hydroxyimini) Methyl], Fe K-edge XAS would be highly informative. The position of the absorption edge in the XANES spectrum would confirm the Fe(II) oxidation state. Pre-edge features in the XANES spectrum can be sensitive to the symmetry of the iron environment. The EXAFS region would allow for the precise determination of the Fe-C bond distances within the ferrocene unit and could potentially reveal subtle changes in these distances due to the presence of the [(Hydroxyimini) Methyl] substituent. While specific XAS data for Ferrocene [(Hydroxyimini) Methyl] is not available, studies on other ferrocene-containing systems have demonstrated the power of this technique in elucidating their detailed molecular structure.
| Technique | Information Obtained | Expected Findings for Ferrocene [(Hydroxyimini) Methyl] |
| XPS | Elemental composition, Oxidation states | Fe 2p₃/₂ peak around 708 eV for Fe(II). Shift to higher binding energy upon oxidation. Characteristic N 1s and O 1s peaks for the oxime group. |
| XAS (XANES) | Oxidation state, Coordination geometry | Fe K-edge position confirming Fe(II) state. Pre-edge features reflecting the local symmetry. |
| XAS (EXAFS) | Bond distances, Coordination numbers | Determination of Fe-C bond lengths. |
This table summarizes the expected findings from XPS and XAS analysis of Ferrocene [(Hydroxyimini) Methyl].
Electrochemical Behavior and Redox Chemistry of Ferrocene Hydroxyimini Methyl
Cyclic Voltammetry and Chronoamperometry Studies of Ferrocene (B1249389) Oxime Derivatives
Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical behavior of redox-active species like ferrocene derivatives. edaq.comyoutube.com For ferrocene and its derivatives, CV typically reveals a reversible one-electron oxidation process corresponding to the Fe(II)/Fe(III) redox couple. nih.govresearchgate.net The potential at which this occurs is sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) rings.
While specific CV data for Ferrocene [(Hydroxyimini) Methyl] is not extensively documented in publicly available literature, studies on analogous ferrocene derivatives provide a predictive framework. For instance, the introduction of an oxime group (-CH=NOH) is expected to influence the electron density at the iron center. The electrochemical behavior of various ferrocene derivatives has been studied, showing that electron-withdrawing groups tend to shift the oxidation potential to more positive values, while electron-donating groups cause a negative shift. mdpi.com
Chronoamperometry, which measures the current as a function of time at a fixed potential, can be used to determine the diffusion coefficients of the electroactive species. For ferrocene derivatives, this technique helps in understanding the mass transport of the molecules to the electrode surface, a crucial factor in their electrochemical applications.
Mechanistic Investigations of Redox Processes Associated with the Ferrocene Center
The fundamental redox process for ferrocene and its derivatives is the reversible, one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium (B1229745) cation. nih.govresearchgate.net This process is typically fast and electrochemically reversible, characterized by a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) in cyclic voltammograms under ideal conditions.
For Ferrocene [(Hydroxyimini) Methyl], the redox mechanism is centered on this Fe(II)/Fe(III) couple. The oxime moiety is not typically redox-active in the potential window where the ferrocene oxidation occurs. However, its electronic influence is transmitted through the cyclopentadienyl ring to the iron atom, thereby modulating the ease of oxidation. The stability of the resulting ferrocenium cation is also a key aspect of the redox mechanism.
Influence of the Oxime Moiety and Substituents on Redox Potentials
The oxime group (-CH=NOH) attached to the ferrocene core via a methylidene bridge is expected to exhibit an electron-withdrawing effect. This is due to the electronegativity of the nitrogen and oxygen atoms. Consequently, the oxidation potential of Ferrocene [(Hydroxyimini) Methyl] is anticipated to be more positive than that of unsubstituted ferrocene.
To illustrate the effect of substituents on the redox potential of ferrocene derivatives, the following table presents generalized data for different types of substituents.
| Substituent Type | Example Compound | Expected Shift in Redox Potential (vs. Ferrocene) |
| Electron-donating | Alkyl-substituted ferrocene | Negative |
| Electron-withdrawing | Acetylferrocene | Positive |
| Halogenated | Haloferrocene | Positive |
Electrocatalytic Applications and Electron Transfer Pathways in Ferrocene [(Hydroxyimini) Methyl] Systems
Ferrocene derivatives are widely explored as mediators in electrocatalytic reactions due to their stable and reversible redox behavior. They can facilitate electron transfer between an electrode and a substrate that might otherwise react slowly at the electrode surface.
While specific electrocatalytic applications of Ferrocene [(Hydroxyimini) Methyl] are not well-documented, its structural features suggest potential utility. The oxime moiety could potentially participate in hydrogen bonding or coordination with substrates, which could be advantageous in certain catalytic cycles. The primary electron transfer pathway would involve the oxidation of the ferrocene center to the ferrocenium ion, which then acts as the oxidizing agent for the substrate before being regenerated at the electrode.
Spectroelectrochemistry for Real-Time Electronic Structure Changes
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time information about the electronic structure of species as they undergo redox transformations. For ferrocene derivatives, UV-Vis spectroelectrochemistry is particularly informative.
Upon oxidation of the yellow ferrocene (Fe(II)) to the blue ferrocenium cation (Fe(III)), significant changes in the UV-Vis spectrum are observed. New absorption bands characteristic of the ferrocenium species appear, allowing for the in-situ monitoring of the redox process. While specific spectroelectrochemical data for Ferrocene [(Hydroxyimini) Methyl] is scarce, the general principle would apply. The technique would allow for the direct observation of the Fe(II) to Fe(III) transition and provide insights into the stability of the oxidized form.
Coordination Chemistry of Ferrocene Hydroxyimini Methyl As a Ligand
Synthesis and Characterization of Mononuclear and Polynuclear Metal Complexes
The synthesis of metal complexes using ferrocene (B1249389) oximes typically involves the reaction of a metal salt with the pre-formed ligand in a suitable solvent. The ferrocene [(hydroxyimini)methyl] ligand can be prepared from ferrocenecarboxaldehyde. A related and commonly used precursor is 1,1'-di(formyl)ferrocene, which can be converted into 1,1'-di(formyl)ferrocene oxime. researchgate.net The resulting complexes can be mononuclear, where a single metal ion is coordinated to one or more ligand molecules, or polynuclear, where multiple metal ions are bridged by the oxime ligands.
Transition Metal Complexes (e.g., Cu, Ni, Co, Zn, Pt, Pd)
Ferrocene oxime derivatives have been successfully used to synthesize a range of transition metal complexes. For instance, the reaction of 1,1'-di(formyl)ferrocene oxime with nickel(II) acetate (B1210297) results in the formation of a nickel complex. researchgate.net Similarly, complexes of copper(II), nickel(II), and cobalt(II) have been prepared using ligands like anti-β-ferrocenylethylaminoglyoxime. researchgate.net
The synthesis of these complexes often involves straightforward chelation reactions. For example, studies on related ferrocene-based organometallic compounds with Mn(II), Co(II), Ni(II), Cu(II), Pd(II), and Pt(II) have reported the formation of 1:1 metal-to-ligand ratio complexes. researchgate.netiosrjournals.org In many cases, the resulting complexes exhibit an octahedral geometry, with the ferrocene oxime acting as a multidentate ligand. researchgate.netiosrjournals.org
Polynuclear complexes can also be formed. The oxime group, particularly after deprotonation to the oximato form, can act as a bridging ligand between two or more metal centers. at.ua For example, dinuclear gold(I) complexes have been synthesized using related ferrocene-based ligands where deprotonation of an amine group allows for bridging. researchgate.net This bridging capability is crucial for the construction of polynuclear assemblies with interesting magnetic and electronic properties.
Main Group Metal Complexes
While the coordination chemistry of ferrocene oximes with transition metals is more extensively studied, examples with main group metals also exist. The reaction of 1,1'-di(formyl)ferrocene oxime with lanthanum(III) chloride (LaCl₃) has been shown to yield the corresponding lanthanum complex, demonstrating the ligand's ability to coordinate to f-block elements as well. researchgate.net The specific coordination environment and stoichiometry in such complexes depend on the metal ion's size, charge, and preferred coordination number.
Ligand Binding Modes and Coordination Geometries of the Hydroxyimino Group
N-Coordination: The most common binding mode involves the coordination of the nitrogen atom of the oxime group to the metal center. at.ua This is often observed in complexes with platinum(II), where the N-coordination significantly alters the reactivity of the oxime group. at.ua Infrared (IR) spectroscopy is a key tool for identifying this coordination, as the ν(C=N) stretching frequency typically shifts to a lower wavenumber upon complexation due to the reduction of electron density in the azomethine link. iosrjournals.org
Oximato Bridging: Upon deprotonation, the oxime group becomes an oximato group (–C(H)=N-O⁻). This anionic ligand can act as a bridge between two metal centers, coordinating through both the nitrogen and oxygen atoms. This N,O-bridging mode is fundamental to the formation of many polynuclear complexes. at.ua For example, a bridged oximato complex with the formula Fe₂(CO)₆(μ-O,N–ONCMe₂)(μ-NHCHMe₂) has been characterized, showcasing this bridging capability. at.ua
Chelation: When the ferrocene oxime ligand contains additional donor atoms, it can act as a chelating agent, forming stable five- or six-membered rings with the metal ion. For instance, in related ferrocene Schiff base complexes, coordination occurs through both the azomethine nitrogen and a phenolic oxygen, demonstrating a bidentate chelation mode. iosrjournals.org
The geometry of the oxime group itself can also be a factor. Isomerization around the carbon-nitrogen double bond of 1,1'-di(formyl)ferrocene oxime can lead to different isomers of the ligand, which can in turn affect the conformation of the resulting metal complexes. researchgate.net
Spectroscopic and Magnetic Characterization of Ferrocene Oxime Metal Complexes
A combination of spectroscopic techniques and magnetic measurements is essential to fully characterize the electronic structure and magnetic properties of these complexes.
Detailed Analysis of Ligand Field and Electronic Structures
Electronic Spectroscopy (UV-Vis): The electronic spectra of ferrocene oxime complexes provide valuable information about their structure. researchgate.net These spectra typically display several types of electronic transitions:
Intra-ligand Transitions: Intense absorption bands are often observed in the ultraviolet region (typically between 240 and 340 nm), which are assigned to π→π* transitions within the organic part of the ligand. researchgate.net
Ferrocene-Based Transitions: A characteristic weak to medium intensity absorption band appears around 440-450 nm. researchgate.net This is attributed to a d-d transition or a ¹A₁g → ¹E₁g charge-transfer transition within the ferrocenyl group, confirming that the cyclopentadienyl (B1206354) rings are not directly coordinated to the new metal center. researchgate.netnih.gov
Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions: In the visible region, weaker bands corresponding to d-d transitions within the coordinated metal ion (e.g., Co(II), Ni(II), Cu(II)) can be observed. mdpi.com The position and intensity of these bands are dictated by the ligand field strength and the coordination geometry. For example, Co(II) complexes may show broad, low-intensity bands around 650 nm. mdpi.com Oxidation of the ferrocene moiety to ferrocenium (B1229745) results in the appearance of a prominent LMCT band at longer wavelengths (e.g., ~630 nm). nih.gov
The table below summarizes typical electronic spectral data for related ferrocene complexes.
| Complex Type | Transition Type | Typical Wavelength (nm) | Reference |
| Ferrocene Oxime Complexes | Intra-ligand (π→π*) | 247 - 337 | researchgate.net |
| Ferrocene Oxime Complexes | Ferrocene (¹A₁g → ¹E₁g) | ~445 | researchgate.net |
| Fe(II) in Ferrocene | d-d transition | 433 | nih.gov |
| Fe(III) in Ferrocenium | LMCT | 630 | nih.gov |
| High-Spin Co(II) Complexes | d-d transition | ~650 | mdpi.com |
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordinating atoms of the ligand. A shift in the ν(C=N) band to lower frequencies (e.g., from ~1650 cm⁻¹ to 1620-1645 cm⁻¹) upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal. iosrjournals.org Similarly, the appearance of new bands at lower frequencies can be assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of coordination. iosrjournals.org
Investigation of Magnetic Exchange Interactions in Polynuclear Assemblies
Magnetic Susceptibility: The magnetic properties of these complexes are of great interest, particularly for polynuclear systems where magnetic exchange interactions can occur between adjacent metal centers through the oximato bridge. Ferrocene itself is a diamagnetic, 18-electron compound with no unpaired electrons. youtube.com Therefore, any observed paramagnetism in its complexes arises from the coordinated metal ions.
For mononuclear high-spin complexes, the magnetic moment can provide information about the number of unpaired electrons and the spin state of the metal. For example, high-spin Co(II) (d⁷) complexes are expected to have an S = 3/2 ground state. mdpi.com
Electron Spin Resonance (ESR): ESR (or EPR) spectroscopy is a powerful tool for studying paramagnetic complexes. For high-spin Co(II) complexes, ESR spectra can confirm the S = 3/2 ground state. mdpi.com In polynuclear copper(II) complexes, the ESR spectrum can indicate whether a magnetic interaction exists between the copper centers.
The table below presents magnetic data for representative metal ions often found in these types of complexes.
| Metal Ion | Configuration | Spin State (S) | Typical Room Temp. Magnetic Moment (μB) | Reference |
| Co(II) (Octahedral) | d⁷ | 3/2 (High Spin) | 4.1 - 5.2 | |
| Ni(II) (Octahedral) | d⁸ | 1 | 2.8 - 3.5 | |
| Cu(II) | d⁹ | 1/2 | 1.7 - 2.2 |
Note: The magnetic moment values are general ranges for octahedral complexes and can vary.
Self-Assembly and Supramolecular Architectures involving Ferrocene [(Hydroxyimini) Methyl] Complexes
The unique structural and electronic properties of ferrocene-containing compounds make them exceptional building blocks for the construction of supramolecular assemblies. rsc.orgresearchgate.net The ferrocene unit offers a rigid and predictable geometry, while its redox activity allows for the creation of stimuli-responsive materials. researchgate.netrsc.org The incorporation of the [(Hydroxyimini) Methyl], or oxime, functionality introduces hydrogen bonding capabilities, providing an additional tool for directing self-assembly.
The self-assembly of systems involving Ferrocene [(Hydroxyimini) Methyl] complexes is driven by a combination of non-covalent interactions. These include:
Hydrogen Bonding: The oxime group (-CH=N-OH) can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the nitrogen and oxygen atoms). This directional interaction is crucial in forming predictable, ordered structures.
Host-Guest Interactions: The ferrocene moiety is known to form stable inclusion complexes with various macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. rsc.orgresearchgate.net This interaction is often redox-responsive; the neutral ferrocene complex typically has a higher binding affinity than its oxidized ferrocenium form, allowing for reversible assembly and disassembly. researchgate.net
Coordination-Driven Self-Assembly: When Ferrocene [(Hydroxyimini) Methyl] acts as a ligand, its complexes with metal ions can self-assemble into discrete metallosupramolecular architectures such as macrocycles and cages. researchgate.net The geometry of the final structure is dictated by the coordination preference of the metal ion and the bite angle of the ligand.
π-π Stacking: The cyclopentadienyl (Cp) rings of the ferrocene unit can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures. rsc.org
The combination of the redox-active ferrocene core and the hydrogen-bonding oxime group allows for the design of "smart" materials that can respond to external stimuli such as changes in solvent polarity, temperature, or electrochemical potential. researchgate.netresearchgate.net For instance, the oxidation of the ferrocene to the ferrocenium ion can trigger a conformational change or disassembly of the supramolecular structure due to altered electrostatic interactions and binding affinities. researchgate.net
Table 1: Examples of Supramolecular Assemblies Based on Ferrocene Derivatives
| Assembly Type | Building Blocks | Driving Forces | Potential Applications |
| Redox-Responsive Host-Guest System | Ferrocene derivative, Cyclodextrin | Host-Guest Interaction, Redox Chemistry | Drug Delivery, Molecular Switches |
| Metallosupramolecular Macrocycle | 1,1'-disubstituted Ferrocene Ligand, Metal Acetate | Coordination Bonds, π-π Stacking | Catalysis, Molecular Recognition |
| Supramolecular Polymer | Ferrocene-containing monomer | Hydrogen Bonding, π-π Stacking | Self-Healing Materials, Sensors |
| Self-Assembled Monolayer | Ferrocene-thiol on Gold Surface | Covalent Au-S bond, van der Waals forces | Electrochemical Sensors, Nanofabrication |
This table presents examples of supramolecular assemblies based on various ferrocene derivatives to illustrate the principles that would apply to Ferrocene [(Hydroxyimini) Methyl] complexes.
Chiral Ferrocene Oxime Ligands for Asymmetric Catalysis
Chiral ferrocene ligands are highly valued in asymmetric catalysis due to their unique stereochemical properties, including planar chirality, which arises from the non-symmetrical substitution on one or both cyclopentadienyl rings. nih.govcapes.gov.br This, combined with the rigid ferrocene backbone, allows for the creation of a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. nih.govrsc.org
While the direct use of Ferrocene [(Hydroxyimini) Methyl] in catalysis is not extensively documented, chiral oxime ligands derived from ferrocene represent a promising class of ligands for asymmetric synthesis. The introduction of chirality can be achieved by several methods:
Attaching a chiral auxiliary to the oxime functionality.
Using a ferrocene precursor that is already chirally substituted on the cyclopentadienyl ring.
These chiral ferrocene oxime ligands can coordinate to a variety of transition metals, such as palladium, rhodium, and ruthenium, to form catalysts for a range of asymmetric transformations. rsc.org The oxime nitrogen can act as a coordinating atom, often in conjunction with another donor group on the ferrocene scaffold (e.g., a phosphine (B1218219) or an amine) to form a bidentate or tridentate ligand. rsc.org
The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by introducing different substituents on the ferrocene rings or the oxime group. nih.gov The steric bulk of the ferrocene unit also plays a crucial role in achieving high levels of stereocontrol. capes.gov.br
Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Ferrocene Complexes
| Reaction Type | Catalyst System (Example) | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation of Ketones | [Ru(chiral ferrocenyl P,N-ligand)Cl₂] | Up to 99% |
| Asymmetric Allylic Alkylation | [Pd(chiral ferrocenyl P,N-ligand)(allyl)]⁺ | Up to 98% |
| Asymmetric Heck Reaction | Pd(OAc)₂ / chiral ferrocenyl phosphine-oxazoline | Up to 96% |
| Asymmetric C-H Imidation | Ferrocene-based catalyst | High regioselectivity |
This table showcases the effectiveness of various chiral ferrocene ligands in asymmetric catalysis, suggesting the potential for chiral ferrocene oxime ligands in similar transformations. The data is based on established results for related ferrocene ligand systems. nih.govrsc.orgnih.gov
The development of novel chiral ferrocene oxime ligands continues to be an active area of research, with the goal of expanding the scope of asymmetric transformations and achieving even higher levels of efficiency and enantioselectivity. rsc.orgwiley.com
Reactivity and Mechanistic Investigations of Ferrocene Hydroxyimini Methyl Transformations
Hydrolysis and Condensation Reactions of the Oxime Functionality
Condensation reactions involving the pre-formed ferrocene (B1249389) [(hydroxyimini)methyl] are also conceivable. For instance, the hydroxyl group of the oxime can react with various electrophiles. A notable example is the condensation of 1,1'-diacylferrocenes with hydroxylamine (B1172632) to produce 1,1'-bis[1-(hydroxyimino)alkyl]ferrocenes. researchgate.net This demonstrates the accessibility and reactivity of the oxime's hydroxyl group.
Reactions with Electrophiles and Nucleophiles at the Oxime and Ferrocene Centers
The ferrocene [(hydroxyimini)methyl] molecule presents two primary sites for reactions with electrophiles and nucleophiles: the oxime functionality and the ferrocene nucleus.
Reactions at the Oxime Center:
The nitrogen atom of the oxime can act as a nucleophile. A significant reaction in this context is the formation of palladacycles. Ferrocenyl oximes can react with palladium(II) precursors, leading to cyclometalation where the palladium coordinates to the oxime nitrogen and forms a C-Pd bond with the ferrocene ring. These palladacycles have shown utility as catalysts in cross-coupling reactions like the Heck and Suzuki reactions.
The carbon atom of the C=N bond in the oxime is electrophilic and can be attacked by nucleophiles. For instance, Grignard reagents can add across the C=N bond, although specific studies on ferrocenecarboxaldehyde oxime are scarce.
Reactions at the Ferrocene Center:
The cyclopentadienyl (B1206354) rings of the ferrocene moiety are highly susceptible to electrophilic substitution, a characteristic feature of this organometallic compound. The high electron density of the rings makes them more reactive than benzene (B151609) in many electrophilic aromatic substitution reactions. While the oxime substituent will influence the regioselectivity and reactivity of these substitutions, detailed studies on electrophilic reactions on ferrocene [(hydroxyimini)methyl] are not extensively documented. However, it can be anticipated that electrophiles would attack the cyclopentadienyl rings, with the position of substitution being directed by the electronic effects of the [(hydroxyimini)methyl] group.
Rearrangement Reactions Involving the Hydroxyimino Group (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic reaction of oximes, and ferrocenyl oximes are known to undergo this transformation. This rearrangement involves the conversion of an oxime into an amide or a nitrile under acidic conditions. For aldoximes like ferrocene [(hydroxyimini)methyl], the product of the Beckmann rearrangement is typically a nitrile, in this case, ferrocenyl nitrile.
The mechanism of the Beckmann rearrangement of a ferrocenyl oxime involves the protonation of the hydroxyl group of the oxime by an acid, which converts it into a good leaving group (water). This is followed by the migration of the group anti to the leaving group to the electron-deficient nitrogen atom, in a concerted step with the departure of the leaving group. mdpi.com For ferrocenecarboxaldehyde oxime, the migrating group is the ferrocenyl moiety. This migration results in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate would lead to an amide, but in the case of aldoximes, the reaction often stops at the nitrile stage. The remarkable ability of the ferrocenyl group to stabilize an adjacent positive charge plays a significant role in facilitating this rearrangement. mdpi.com
The stereochemistry of the starting oxime is crucial, as the rearrangement is stereospecific. The group that is positioned anti to the hydroxyl group is the one that migrates.
Kinetic and Thermodynamic Studies of Ferrocene Oxime Reactivity
Quantitative data on the kinetics and thermodynamics of the reactions of ferrocene [(hydroxyimini)methyl] are not extensively reported in the scientific literature. To fully understand the reactivity of this compound, studies determining reaction rates, activation energies, and thermodynamic parameters for its hydrolysis, condensation, and rearrangement reactions would be necessary. Such data would provide valuable insights into the influence of the ferrocenyl group on the reactivity of the oxime functionality. For instance, a kinetic study of the Beckmann rearrangement could quantify the migratory aptitude of the ferrocenyl group compared to other aryl or alkyl groups. Similarly, thermodynamic studies would help in understanding the relative stability of the reactants, intermediates, and products in these transformations.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is fundamental to a complete mechanistic understanding of the transformations of ferrocene [(hydroxyimini)methyl].
For the Beckmann rearrangement , the key intermediate is a nitrilium ion . mdpi.com In the case of ferrocenecarboxaldehyde oxime, this would be a ferrocenyl-substituted nitrilium ion. The formation of this intermediate is a critical step in the rearrangement process. While its existence is inferred from the reaction products and established mechanisms for other oximes, direct spectroscopic observation or trapping of the ferrocenyl nitrilium ion would provide definitive proof. Computational studies could also be employed to model the structure and stability of this intermediate and the transition state leading to its formation.
Computational and Theoretical Studies of Ferrocene Hydroxyimini Methyl
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of ferrocene (B1249389) derivatives. It offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure, optimizing molecular geometries, and analyzing conformational landscapes.
Electronic Structure: DFT calculations are employed to map the electron density distribution and analyze the molecular orbitals (MOs) of Ferrocene [(Hydroxyimini) Methyl]. sdu.dkresearchgate.net This analysis is crucial for understanding the electronic communication between the ferrocene core and the oxime substituent. The highest occupied molecular orbital (HOMO) is typically centered on the iron atom, characteristic of ferrocene compounds, while the lowest unoccupied molecular orbital (LUMO) may be located on the cyclopentadienyl (B1206354) rings or the substituent, influencing the molecule's redox and spectroscopic properties. researchgate.netrsc.org
Geometry Optimization: The first step in most computational studies is to find the minimum energy structure. DFT methods are used to perform full geometry optimization, providing detailed information on bond lengths, bond angles, and dihedral angles. For Ferrocene [(Hydroxyimini) Methyl], this includes the Fe-C bond lengths to the cyclopentadienyl (Cp) rings and the geometry of the oxime group.
Conformational Analysis: A key aspect of ferrocene chemistry is the rotational conformation of the two Cp rings, which can be eclipsed (D5h symmetry in unsubstituted ferrocene) or staggered (D5d). researchgate.net While the energy barrier for rotation is low, substituents can create a preference for one form. nih.gov DFT calculations have shown that for many substituted ferrocenes, the eclipsed conformation is the most stable. researchgate.netnih.gov Furthermore, the oxime group itself introduces conformational possibilities, namely E and Z isomers, and its orientation relative to the Cp ring. DFT studies can determine the relative energies of these different conformers, identifying the most stable structures in the gas phase or in solution (when combined with a solvent model). nih.gov
Table 1: Calculated Geometric Parameters for E-Ferrocene [(Hydroxyimini) Methyl] using DFT This table presents representative data that would be obtained from a DFT/B3LYP/6-31G(d) level of theory calculation. Actual values may vary based on the specific functional and basis set used.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Fe-C (avg) | 2.05 Å | C=N | 1.28 Å |
| C-C (ring, avg) | 1.43 Å | N-O | 1.41 Å |
| Cp-Fe-Cp (angle) | 180.0° | C-C=N (angle) | 121.5° |
| C-N-O (angle) | 111.0° | H-O-N-C (dihedral) | 180.0° |
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is widely used, other computational methods like ab initio and semi-empirical approaches serve important roles in studying the molecular properties of Ferrocene [(Hydroxyimini) Methyl].
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), provide more accurate results than DFT for certain properties, albeit at a much higher computational cost. nih.gov They are often used to benchmark the results from DFT calculations for smaller, model systems. osti.govnih.gov For transition metal complexes like ferrocene, where electron correlation can be strong, these methods can be crucial for obtaining highly accurate electronic energies and ionization potentials. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the core ferrocenyl-oxime moiety with a high-level ab initio method and the surrounding environment with a simpler force field, can provide a feasible path to studying the molecule in a complex environment. nih.gov
Semi-Empirical Methods: Semi-empirical methods (like PM6 or AM1) are much faster than DFT or ab initio methods because they use parameters derived from experimental or high-level computational data to simplify calculations. While generally less accurate, they can be useful for preliminary conformational searches of large systems or for modeling dynamic processes where a large number of calculations are needed. However, their reliability for organometallic compounds is highly dependent on the availability of robust parameters for the metal atom, in this case, iron. nih.gov Specific parameterization is often required to achieve meaningful results for transition metal systems. nih.gov
Table 2: Comparison of Calculated Molecular Properties using Different Theoretical Methods This table illustrates the type of comparative data generated from different computational methods for Ferrocene [(Hydroxyimini) Methyl].
| Property | Semi-Empirical (PM6) | DFT (B3LYP) | Ab Initio (MP2) |
|---|---|---|---|
| Dipole Moment (Debye) | 2.1 | 2.5 | 2.6 |
| Ionization Potential (eV) | 7.5 | 6.9 | 7.1 |
| HOMO-LUMO Gap (eV) | 6.8 | 5.1 | 5.9 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic features of molecules like Ferrocene [(Hydroxyimini) Methyl].
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of ferrocene derivatives. rsc.org These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strengths of electronic transitions. For ferrocene compounds, the spectra are typically characterized by metal-to-ligand charge transfer (MLCT), intramolecular charge transfer (ICT), and ligand-based π–π* transitions. rsc.org TD-DFT helps in assigning these transitions, providing a deeper understanding of the molecule's electronic structure. mdpi.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT. researchgate.net After geometry optimization, NMR shielding tensors are calculated and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These calculations are valuable for confirming molecular structures, assigning experimental peaks, and understanding how the electronic environment of each nucleus is affected by the substituent. researchgate.net
Vibrational Spectra: The calculation of vibrational frequencies using DFT helps in the interpretation of experimental infrared (IR) and Raman spectra. The computed spectrum can be used to assign specific vibrational modes, such as the C=N and N-O stretches of the oxime group, or the characteristic ring vibrations of the ferrocene unit. researchgate.net Agreement between the calculated and experimental spectra provides confidence in the computed equilibrium geometry.
Table 3: Predicted Spectroscopic Data for E-Ferrocene [(Hydroxyimini) Methyl] This table shows representative predicted data from TD-DFT and GIAO-DFT calculations.
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| UV-Vis (in CH₃CN) | λmax 1 | 450 nm | MLCT (d-d transition) |
| λmax 2 | 330 nm | π–π* / ICT | |
| ¹H NMR (in CDCl₃) | δ (C₅H₅) | 4.25 ppm | Unsubstituted Cp ring |
| δ (C₅H₄) | 4.48, 4.75 ppm | Substituted Cp ring | |
| δ (CH=N) | 8.15 ppm | Oxime proton | |
| IR | ν (C=N) | 1645 cm⁻¹ | Oxime C=N stretch |
| ν (O-H) | 3350 cm⁻¹ | Oxime O-H stretch |
Computational Modeling of Redox Potentials and Electron Transfer Mechanisms
The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple is a cornerstone of electrochemistry, and computational methods are frequently used to predict how substituents alter its redox potential. als-japan.com
The oxidation potential of Ferrocene [(Hydroxyimini) Methyl] can be calculated using a thermodynamic cycle (a form of Born-Haber cycle) combined with DFT. osti.govnih.gov This approach dissects the process into three computationally accessible steps:
Calculation of the gas-phase ionization potential of the molecule.
Calculation of the free energy of solvation for the neutral molecule.
Calculation of the free energy of solvation for the oxidized cation.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are used to compute the solvation energies. researchgate.netrsc.org The results allow for a direct comparison with experimental values obtained from techniques like cyclic voltammetry and provide insight into how the electron-withdrawing or -donating nature of the [(hydroxyimini)methyl] group modulates the ease of oxidation at the iron center compared to unsubstituted ferrocene. researchgate.net For instance, the hydroxyimino group is expected to shift the redox potential of the ferrocene unit. researchgate.net
Beyond the thermodynamic potential, computational methods can also probe the kinetics of electron transfer. Hybrid QM/MM simulations can be used to calculate the reorganization energy (λ), a key parameter in Marcus theory that describes the energy cost of the structural changes in the molecule and its solvent shell upon electron transfer. nih.gov
Table 4: Calculated Components for the Redox Potential of Ferrocene [(Hydroxyimini) Methyl] vs. Ferrocene Illustrative data based on a DFT/continuum solvent model approach. Values are relative to a standard electrode.
| Compound | Gas-Phase IP (eV) | ΔG(solv) Neutral (eV) | ΔG(solv) Cation (eV) | Calculated E₁/₂ (V) |
|---|---|---|---|---|
| Ferrocene | 6.88 | -0.45 | -2.20 | 0.48 |
| Ferrocene [(Hydroxyimini) Methyl] | 7.05 | -0.58 | -2.25 | 0.62 |
Investigation of Reaction Mechanisms and Transition States using Computational Approaches
Computational chemistry provides a virtual laboratory to investigate the detailed pathways of chemical reactions, including their transition states and intermediates.
For Ferrocene [(Hydroxyimini) Methyl], a key reaction to study is its formation from ferrocenecarboxaldehyde and hydroxylamine (B1172632). khanacademy.org DFT calculations can be used to map the entire potential energy surface of this reaction. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding any stable intermediates along the reaction pathway, such as the carbinolamine adduct.
Finding Transition States (TS): Locating the highest energy point (the saddle point) on the reaction coordinate connecting reactants/intermediates to products. This is the most computationally demanding step.
Once the transition state structure is found, its energy can be used to calculate the activation energy (energy barrier) for the reaction. nih.gov This provides quantitative insight into the reaction kinetics. Such studies can also elucidate the mechanism of other relevant processes, such as the E/Z isomerization around the C=N double bond, which would proceed through a rotational or an inversion transition state. These computational mechanistic studies are invaluable for understanding reactivity and guiding the synthesis of new ferrocene derivatives. rsc.org
Table 5: Calculated Activation Energies for Isomerization This table shows hypothetical energy barriers for the E/Z isomerization of Ferrocene [(Hydroxyimini) Methyl] via a proposed transition state.
| Reaction | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| E-isomer → Z-isomer | Linear C-N-O angle (Inversion) | 25.8 |
| E-isomer → Z-isomer | 90° rotation around C=N (Rotation) | 45.2 |
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State
While quantum mechanical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.
Behavior in Solution: In solution, MD simulations can be used to study the conformational flexibility of Ferrocene [(Hydroxyimini) Methyl]. This includes the large-scale rotation of the cyclopentadienyl rings relative to each other and the conformational dynamics of the oxime substituent. swinburne.edu.au It also allows for the study of solute-solvent interactions, such as hydrogen bonding between the oxime's hydroxyl group and solvent molecules, which can influence conformation and reactivity. tandfonline.com
Solid-State Behavior: MD simulations can also be applied to the solid state to model the molecule within its crystal lattice. nih.gov These simulations can help in understanding crystal packing forces, intermolecular interactions (like hydrogen bonding networks), and the nature of molecular motion in the crystal. The results can be compared with experimental data from X-ray crystallography, such as atomic displacement parameters (ADPs).
To enable these simulations, an accurate molecular mechanics force field is required. For novel molecules like Ferrocene [(Hydroxyimini) Methyl], this often involves developing and parameterizing the force field using data from high-level quantum mechanical calculations. nih.gov
Table 6: Summary of Dynamic Properties from a Hypothetical MD Simulation in Water This table presents typical observables from a 100 ns MD simulation.
| Property | Average Value | Description |
|---|---|---|
| RMSD of Backbone | 1.8 Å | Measures the average deviation from the initial structure, indicating overall stability. |
| Cp-Ring Rotation | Full 360° rotation observed | Indicates low rotational barrier in solution. |
| Solvent Accessible Surface Area | 250 Ų | Represents the molecular surface exposed to the solvent. |
| Water-Oxime H-Bonds | 2.5 (average) | Average number of hydrogen bonds between the oxime group and water molecules. |
Advanced Applications and Emerging Research Frontiers Non Clinical
Catalysis and Organocatalysis Utilizing Ferrocene (B1249389) [(Hydroxyimini) Methyl] Derivatives
Derivatives of Ferrocene [(Hydroxyimini) Methyl] have emerged as highly effective catalysts and ligands in a range of organic transformations. The combination of the rigid ferrocene backbone, which can impart planar chirality, with the coordinating ability of the oxime group leads to catalysts with unique reactivity and selectivity.
Homogeneous and Heterogeneous Catalysis
Palladium complexes of oximes, known as palladacycles, are particularly noteworthy for their catalytic prowess. Palladacycles derived from ferrocenyl oximes have demonstrated exceptional activity as catalysts in carbon-carbon bond-forming reactions, most notably the Mizoroki-Heck reaction. These catalysts are stable, easy to prepare, and often exhibit better performance than traditional palladium sources like palladium(II) acetate (B1210297).
The general catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. Ferrocenyl oxime palladacycles are highly efficient in this process, facilitating high turnover numbers (TON) and turnover frequencies (TOF) for the coupling of various aryl halides with olefins. rsc.org These palladacycles have proven effective for a range of substrates, including aryl iodides, bromides, and even less reactive chlorides. rsc.org
| Catalyst Type | Reaction | Substrate Scope | Key Advantages |
| Ferrocenyl Oxime Palladacycle | Mizoroki-Heck Reaction | Aryl iodides, bromides, chlorides | High thermal and oxidative stability, high turnover numbers, effective in various solvents |
| Pd/N-heterocyclic carbene | Suzuki & Heck Reactions | Aryl bromides and chlorides | High activity and stability |
| Pd(L-proline)₂ complex | Heck Reaction | Various | Effective in water under microwave irradiation |
This table presents data for related palladacycle and palladium catalyst systems to illustrate the performance in similar reactions.
Asymmetric Catalysis and Enantioselective Transformations
The ferrocene unit is a privileged scaffold in asymmetric catalysis due to its unique stereochemical properties, including planar chirality. rsc.org When a ferrocene core is unsymmetrically substituted on one or both cyclopentadienyl (B1206354) rings, it can exist as a pair of enantiomers. This chirality can be effectively transferred to a substrate during a catalytic reaction, leading to the formation of one enantiomer of the product in excess.
Chiral ferrocene ligands, including derivatives that can be conceptually linked to Ferrocene [(Hydroxyimini) Methyl], have been successfully employed in a variety of asymmetric transformations. These include hydrogenations, allylic alkylations, and Heck reactions. rsc.orgrsc.orgmdpi.com For instance, chiral ferrocenyl oxazoline (B21484) ligands have been used in asymmetric hydrogenations of ketones, achieving excellent enantioselectivity. mdpi.comresearchgate.net The combination of central chirality on the oxazoline ring and planar chirality of the ferrocene backbone is often crucial for high stereochemical control. miamioh.edu
In a redox-controlled asymmetric dehydrogenative Heck reaction, a chiral amino acid ligand was used with a palladium catalyst to produce planar-chiral ferrocene derivatives with up to 99% enantiomeric excess (ee) and 98% yield. rsc.orgresearchgate.net While not directly using a ferrocene oxime, this highlights the potential of combining the ferrocene moiety with chiral ligands to achieve high enantioselectivity.
| Catalytic System | Reaction | Substrate | Enantiomeric Excess (ee) | Yield |
| Pd(OAc)₂ / Chiral Amino Acid | Asymmetric Dehydrogenative Heck Reaction | N-ferrocenoyl-L-tryptophan methyl ester | up to 99% | up to 98% |
| Ru-complex / Ionic-tagged ferrocene ligand | Asymmetric Hydrogenation | Aromatic ketones | up to 99.9% | High |
| Pd-complex / Chiral bidentate oxazoline ferrocene | Asymmetric Allylic Alkylation | rac-1,3-diphenylprop-2-enyl acetate | High | High |
This table showcases results from asymmetric reactions using various chiral ferrocene-based catalyst systems to demonstrate their potential.
Electrocatalytic Applications
The reversible one-electron oxidation of the iron center in ferrocene (from Fe²⁺ to Fe³⁺) makes its derivatives ideal candidates for use as redox mediators in electrocatalytic processes. In such a system, the ferrocene derivative shuttles electrons between the electrode and the substrate, facilitating a reaction at a lower potential than would be required for the direct electrochemical transformation of the substrate.
Ferrocene compounds can act as catalysts for oxidative dehydrogenation reactions. researchgate.net For example, the electrochemical oxidation of benzylamines can be mediated by ferrocene derivatives, preventing electrode fouling and significantly lowering the required potential for the reaction. Although specific studies on Ferrocene [(Hydroxyimini) Methyl] as an electrocatalyst are not abundant, the electrochemical behavior of its precursor, ferrocenecarboxaldehyde, provides insight. Cyclic voltammetry of ferrocenecarboxaldehyde shows a reversible redox couple, which is a prerequisite for a good redox mediator. researchgate.netresearchgate.net The introduction of the oxime group can further modulate this redox potential, tuning it for specific electrocatalytic applications.
Chemosensing and Biosensing Architectures based on Ferrocene Oxime Systems
The electrochemical and spectroscopic properties of ferrocene are highly sensitive to its local environment. This sensitivity is the basis for the design of chemosensors, where the binding of a specific analyte (ion or molecule) to a receptor linked to the ferrocene unit causes a measurable change in its signal.
Mechanisms of Anion and Cation Recognition
Ferrocene-based sensors can be designed to recognize and bind both cations and anions through various non-covalent interactions. The oxime group in Ferrocene [(Hydroxyimini) Methyl] contains both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the N and O atoms), making it a potential site for interaction with various ions.
Anion Recognition: The primary mechanism for anion sensing by ferrocene derivatives involves the formation of hydrogen bonds between a receptor unit and the anion. This binding event alters the electronic environment of the ferrocene core. If the receptor becomes more electron-deficient upon anion binding (e.g., through polarization of N-H or O-H bonds), it withdraws electron density from the ferrocene, making the iron center more difficult to oxidize. This results in a positive shift in the ferrocene/ferrocenium (B1229745) redox potential. Conversely, if the binding event increases electron density, a negative shift is observed. Ferrocenecarboxaldehyde oxime itself has been used for the adsorptive removal of the anionic dye methyl blue from water, indicating an interaction between the oxime and the anion.
Cation Recognition: Cation sensing typically involves the coordination of the metal ion by heteroatoms in the receptor unit. The oxime nitrogen and oxygen atoms can potentially act as a chelating site for certain metal cations. This coordination directly perturbs the electronic structure of the ferrocene moiety, leading to a shift in its redox potential. The oxidation of the ferrocene unit to the positively charged ferrocenium ion can also modulate the binding affinity for the cation due to electrostatic repulsion, providing another layer of selectivity.
| Analyte Type | Primary Interaction Mechanism | Effect on Ferrocene |
| Anions (e.g., F⁻, Cl⁻, H₂PO₄⁻) | Hydrogen Bonding | Perturbation of the electronic environment, leading to a shift in redox potential. |
| Cations (e.g., metal ions) | Coordination by heteroatoms | Direct electronic perturbation and electrostatic interactions, causing a shift in redox potential. |
Electrochemical and Spectroscopic Sensing Mechanisms
The transduction of the ion binding event into a measurable signal is most commonly achieved through electrochemical or spectroscopic methods.
Electrochemical Sensing: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for monitoring the change in the redox potential of the ferrocene unit. When a ferrocene-based sensor binds to an ion, the resulting shift in the oxidation potential of the ferrocene is directly proportional to the strength of the interaction and the concentration of the analyte. For example, the cyclic voltammogram of ferrocenecarboxaldehyde shows a distinct redox wave that shifts in the presence of anions like acetate. researchgate.net This demonstrates the principle of electrochemical sensing, where the presence and concentration of an ion can be determined by monitoring these potential shifts.
| Ferrocene Derivative | Analyte | Potential Shift (ΔE) |
| Ferrocenylimidazolium | F⁻ | -190 mV |
| Ferrocenylimidazolium | H₂PO₄⁻ | -125 mV |
| Ferrocenecarboxaldehyde | Acetate | Shift Observed |
This table provides examples of potential shifts observed for ferrocene-based sensors upon anion binding to illustrate the sensing mechanism.
Spectroscopic Sensing: Changes in the UV-Visible absorption spectrum of a ferrocene derivative upon ion binding can also be used for sensing. The binding event can alter the energy levels of the molecular orbitals, leading to a shift in the absorption bands (a chromogenic shift). This can result in a visible color change, allowing for "naked-eye" detection. The UV-Visible spectrum of ferrocenecarboxaldehyde, for instance, shows characteristic absorption bands that are sensitive to changes in the electronic structure of the molecule. researchgate.net
Design Principles for Selective Detection
The rational design of chemosensors based on Ferrocene [(Hydroxyimini) Methyl], also known as ferrocenecarboxaldehyde oxime, hinges on the integration of a selective recognition site (receptor) with the electrochemically and optically active ferrocene reporter unit. Selectivity is achieved by tailoring the receptor to have a high binding affinity for a specific target analyte, such as a metal ion or an anion. The binding event triggers a measurable change in the ferrocene unit's properties.
Key design principles include:
Receptor-Spacer-Reporter Framework: The sensor molecule is typically composed of three parts. The ferrocenyl oxime acts as the reporter. The receptor is a molecular cavity or functional group arrangement designed for specific analyte binding. A spacer can be used to separate the receptor and reporter, modulating the signal transduction.
Electrochemical Sensing: The binding of an analyte to the receptor alters the electron density around the ferrocene core. This perturbation affects the ease of the Fe(II)/Fe(III) oxidation, resulting in a shift in the redox potential, which can be detected by techniques like cyclic voltammetry. For instance, the complexation of a cation by a receptor can make the oxidation of the nearby ferrocene more difficult, causing an anodic shift in its oxidation peak. nih.gov
Chromogenic (Colorimetric) Sensing: Analyte binding can induce changes in the electronic structure of the conjugated system of the molecule, leading to a shift in the UV-Visible absorption spectrum. nih.gov This is often visually apparent as a distinct color change, enabling "naked-eye" detection. The d-d transition of the ferrocene unit at ~440 nm is particularly sensitive to its electronic environment.
Fluorogenic Sensing: By coupling the ferrocenyl oxime to a fluorophore, analyte detection can be achieved through changes in fluorescence intensity. Ferrocene is an effective fluorescence quencher via photoinduced electron transfer (PET). If analyte binding to the receptor disrupts this PET process, a significant enhancement in fluorescence ("turn-on" signal) can be observed. researchgate.net
The oxime group itself can act as a binding site for certain metal ions or as a hydrogen-bond donor for anion recognition. More complex receptors, such as aza-macrocycles or imidazopyridine units, can be appended to the ferrocenyl oxime framework to achieve high selectivity for specific targets like Pb²⁺ or Cu²⁺. nih.govnih.gov
Table 1: Examples of Design Principles in Ferrocene-Based Chemosensors
| Ferrocene Derivative Type | Target Analyte | Detection Principle | Observed Signal |
| Ferrocenyl-imidazopyridine | Pb²⁺ | Redox, Chromogenic, Fluorogenic | Anodic shift (150 mV), Red shift (44 nm), Fluorescence enhancement (CHEF = 620) nih.gov |
| Ferrocene-rhodamine conjugate | Pd²⁺ | Chromogenic, Fluorogenic, Electrochemical | Color change, Fluorescence "turn-on", Redox shift nih.gov |
| Ferrocenyl-naphthyridine | GG Mismatch DNA | Electrochemical | "Signal-off" electrochemical response researchgate.net |
| Ferrocenyl-pyrazolo[1,5-a]pyrimidine | H⁺, CN⁻ | Optical, Electrochemical | Color change and redox shift nih.gov |
Materials Science Applications of Ferrocene [(Hydroxyimini) Methyl]
The incorporation of Ferrocene [(Hydroxyimini) Methyl] into larger molecular architectures and materials is a promising frontier for creating functional, smart materials with tunable properties.
Incorporation into Redox-Active Polymers and Copolymers
Redox-active polymers containing ferrocene units are of significant interest for applications in sensors, electrocatalytic films, and energy storage. nih.gov The inclusion of the [(hydroxyimini)methyl] functionality adds a new dimension to these materials.
Synthesis Strategies:
Polymerization of Monomers: A key strategy involves the synthesis of a polymerizable monomer, such as vinylferrocene carboxaldehyde oxime. This monomer could then be subjected to free-radical polymerization to yield a polymer with pendant ferrocenyl oxime groups along the main chain.
Post-Polymerization Modification: An alternative route is to start with a pre-formed polymer containing reactive side chains (e.g., poly(vinylferrocene carboxaldehyde)) and then react it with hydroxylamine (B1172632) to form the oxime groups on the polymer.
Self-Assembled Monolayers and Thin Films
Self-assembled monolayers (SAMs) provide a powerful method for the precise modification of surfaces, creating well-ordered, molecule-thick films. Ferrocene-containing SAMs are benchmark systems for studying interfacial electron transfer. nih.govresearchgate.net
Formation of Ferrocenyl Oxime SAMs: To create a SAM of Ferrocene [(Hydroxyimini) Methyl], the molecule must first be derivatized with an appropriate surface anchor group.
Thiol Anchors for Gold Surfaces: A common approach is to synthesize a ferrocenyl oxime derivative with a terminal thiol or disulfide group (e.g., via an alkyl chain spacer). This molecule will spontaneously form a densely packed, ordered monolayer on a gold surface.
Click Chemistry: A versatile method involves synthesizing a derivative like ferrocene carboxaldehyde oxime O-propargyl ether. nih.gov This alkyne-terminated molecule can be "clicked" onto a surface pre-functionalized with azide (B81097) groups, forming a stable triazole linkage.
Silane Anchors for Oxide Surfaces: For surfaces like silicon oxide or glass, a ferrocenyl oxime derivative functionalized with a trichlorosilyl (B107488) or trialkoxysilyl group can be used to form robust, covalently bound monolayers.
The resulting SAMs would present a surface where the redox-active ferrocene units are electronically accessible, and the functional oxime groups are exposed at the solution interface, available for sensing or further chemical modification. The rate of electron transfer through these monolayers is dependent on the length and nature of the spacer connecting the ferrocene to the surface. researchgate.net
Hybrid Materials and Nanocomposites
Hybrid materials that combine Ferrocene [(Hydroxyimini) Methyl] with inorganic substrates like silica (B1680970), graphene, or metal-organic frameworks (MOFs) can yield composites with synergistic properties.
Incorporation into Metal-Organic Frameworks (MOFs): While not yet extensively reported, one could envision the synthesis of a ferrocenyl oxime ligand bearing two carboxylate groups (e.g., 1,1'-ferrocenediylbis(carboxaldehyde oxime)). This molecule could serve as a redox-active organic linker to build MOF structures. The resulting material would possess a high surface area and defined porosity from the MOF architecture, coupled with the electrochemical addressability of the ferrocene units and the metal-binding potential of the oxime groups.
Nanocomposites with Silica or Graphene Oxide: Ferrocene [(Hydroxyimini) Methyl] can be immobilized onto the surface of nanoparticles. For instance, it can be grafted onto silica nanoparticles (SiO₂) or graphene oxide (GO) sheets, which are rich in surface hydroxyl and carboxyl groups. The immobilization can proceed through condensation reactions or by using cross-linking agents. Such nanocomposites are promising for applications in catalysis and environmental remediation. For example, ferrocenecarboxaldehyde oxime has been shown to be an effective adsorbent for the removal of methyl blue dye from aqueous solutions. researchgate.net Furthermore, ferrocenyl oxime palladacycles supported on silica have been investigated as reusable catalysts for Heck coupling reactions. nih.gov
Table 2: Potential Hybrid Materials Based on Ferrocenyl Oxime
| Hybrid Material Type | Support Material | Proposed Synthesis Method | Potential Application |
| Redox-Active MOF | Metal nodes (e.g., Zr, Zn) | Solvothermal synthesis with a dicarboxylate-functionalized ferrocenyl oxime linker | Selective gas storage, Heterogeneous catalysis, Electrochemical sensing |
| Silica Nanocomposite | Silica Nanoparticles (SiO₂) | Grafting via surface silanol (B1196071) groups | Reusable catalyst support, Adsorbent for pollutants nih.govresearchgate.net |
| Graphene Oxide Composite | Graphene Oxide (GO) | Covalent bonding to surface carboxyl/epoxy groups | Electrode material for supercapacitors, Electrochemical sensors |
Photoresponsive and Optoelectronic Properties of Ferrocene Oximes
The photophysical and optoelectronic properties of Ferrocene [(Hydroxyimini) Methyl] are primarily governed by the electronic structure of the ferrocene core, with modulation from the oxime substituent.
The electronic absorption spectrum of ferrocenyl oximes, like other ferrocene derivatives, is characterized by two main features. A relatively weak absorption band around 440 nm is attributed to a d-d transition on the iron center, which is responsible for the compound's typical orange color. researchgate.net More intense ligand-to-metal charge transfer (LMCT) bands are observed in the ultraviolet region. researchgate.net
Modify its interaction with surfaces or host molecules.
Change its coordination affinity for metal ions.
Slightly perturb the electronic environment of the ferrocene core, leading to a small but detectable shift in its redox potential.
This would allow the redox properties of the molecule to be modulated by light.
In more complex molecular systems, the ferrocene unit can be part of a photo-switchable assembly. For example, when linked to a photochromic molecule like dithienylethene, the ferrocene can act as a redox-gated modulator of the photochromic behavior. researchgate.net In such a triad, the state of the dithienylethene unit (open or closed) can be controlled by light, while the oxidation state of the ferrocene unit (Fc or Fc⁺) can be controlled electrochemically. This creates a multi-addressable molecular switch where photoinduced electron transfer between the components plays a critical role. researchgate.net
Table 3: Characteristic Electronic Absorption of Ferrocene Derivatives
| Compound | Solvent | λ_max (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Transition Type |
| Ferrocene | Cyclohexane | 442 | 96 | d-d transition researchgate.net |
| Ferrocene | Cyclohexane | 325 | ~5,000 | Charge Transfer |
| 1,1'-Ferrocenedicarboxylic acid | H₂O | 286 | Not specified | Charge Transfer nih.gov |
| Ferrocenecarboxaldehyde oxime | Methanol | Not specified | Not specified | - |
Note: Specific molar extinction data for Ferrocenecarboxaldehyde oxime is not widely reported, but its spectrum is expected to show the characteristic ferrocene absorptions.
Mechanistic Studies of Interactions with Biological Targets (e.g., enzyme inhibition mechanisms, DNA binding mechanisms, in vitro)
While this article excludes clinical applications, in vitro mechanistic studies provide fundamental insights into how Ferrocene [(Hydroxyimini) Methyl] and its derivatives interact with biological macromolecules. These interactions are often underpinned by the unique electrochemical properties of the ferrocene moiety.
Enzyme Inhibition Mechanisms
Derivatives of ferrocenyl oximes have been identified as potent enzyme inhibitors. A notable example is their activity against acetylcholinesterase (AChE), an enzyme critical for nerve function. Studies have shown that methylcarbamates derived from ferrocenylketoximes and aldoximes can inhibit AChE activity. nih.gov The inhibitory mechanism involves the carbamoylation of a serine residue in the enzyme's active site, similar to other carbamate-based inhibitors. The ferrocene group plays a crucial role in positioning the molecule within the active site and influencing its inhibitory potency (I₅₀). The lipophilicity and steric bulk of the ferrocene and its substituents are key determinants of the compound's affinity for the enzyme. nih.gov
Table 4: In Vitro Acetylcholinesterase Inhibition by Ferrocenyl Oxime Derivatives
| Compound | Inhibitory Concentration (I₅₀) (M) |
| Methylcarbamate of Ferrocenecarboxaldehyde oxime | 1 x 10⁻⁴ |
| Methylcarbamate of Acetylferrocene oxime | 5 x 10⁻⁶ |
| Methylcarbamate of Benzoylferrocene oxime | 1 x 10⁻⁵ |
| Data sourced from a study on novel ferrocene-derived acetylcholinesterase inhibitors. nih.gov |
DNA Binding Mechanisms
Ferrocene derivatives can interact with DNA through several in vitro mechanisms, primarily driven by the redox activity of the iron center.
Oxidative Damage: A primary mechanism of action for many bioactive ferrocene compounds is the induction of oxidative stress. researchgate.net The ferrocene (Fe²⁺) unit can be oxidized to the ferrocenium cation (Fe³⁺) within the cellular environment. This ferrocenium species can then participate in Fenton-like reactions with endogenous reducing agents (like glutathione) and hydrogen peroxide to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govmdpi.com These radicals can directly attack DNA, causing strand scission and base modification, leading to cytotoxicity. researchgate.net
Mechanisms of Cytotoxicity and Antimicrobial Activity
The antimicrobial and cytotoxic effects observed for various ferrocenyl oxime conjugates in vitro are often linked to a combination of factors.
ROS Generation: As with DNA damage, the catalytic production of ROS is a major proposed mechanism for the general cytotoxicity of ferrocene derivatives against bacterial, fungal, and cancer cell lines. nih.govresearchgate.net This leads to widespread damage to cellular components, including lipids (lipid peroxidation) and proteins (protein oxidation), ultimately causing cell death. researchgate.net
Membrane Disruption: The high lipophilicity of the ferrocene unit facilitates its transport across cell membranes, allowing it to accumulate within the cell where it can exert its effects. This property is crucial for its biological activity. nih.gov
Inhibition of Key Metabolic Pathways: Ferrocene compounds can interfere with essential cellular processes. For example, the redox activity of the ferrocene/ferrocenium couple can disrupt the cellular redox balance and interfere with the function of enzymes that rely on specific redox states, such as thioredoxin reductase. mdpi.com
These in vitro studies highlight the multifaceted ways in which the unique electrochemical and structural features of ferrocenyl oximes can be harnessed to interact with and modulate biological systems at a molecular level.
Challenges and Future Research Directions for Ferrocene Hydroxyimini Methyl
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of Ferrocene (B1249389) [(Hydroxyimini) Methyl] involves the reaction of ferrocenecarboxaldehyde with hydroxylamine (B1172632). jyu.fi While effective for laboratory-scale production, this method may present challenges in terms of sustainability and scalability. Future research is geared towards developing greener and more efficient synthetic pathways.
Modern synthetic strategies are increasingly focused on the principles of green chemistry, which aim to reduce waste and energy consumption. For ferrocene derivatives, this includes the exploration of microwave-assisted synthesis and solvent-free reaction conditions. nih.govmdpi.com For instance, the use of microwave irradiation in the synthesis of ferrocene-based compounds has been shown to reduce reaction times and improve yields. nih.gov Grinding techniques under solvent-free conditions also represent a promising eco-friendly alternative.
Furthermore, the development of catalytic methods for the synthesis of ferrocenyl oximes is a key area of interest. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for creating ferrocene derivatives in a more atom- and step-economical manner. mdpi.com Applying these advanced catalytic systems to the synthesis of Ferrocene [(Hydroxyimini) Methyl] could lead to more direct and efficient production methods.
Table 1: Spectroscopic Data for Ferrocene [(Hydroxyimini) Methyl] jyu.fi
| Spectroscopic Technique | Characteristic Signals |
| Infrared (IR) (cm⁻¹) | 3195 (O-H), 1630 (C=N) |
| ¹H NMR (CDCl₃, δ ppm) | 8.02 (s, 1H, CH=N), 4.57 (s, 2H, C₅H₄), 4.38 (s, 2H, C₅H₄), 4.25 (s, 5H, C₅H₅) |
| ¹³C NMR (CDCl₃, δ ppm) | 150.0 (C=N) |
Exploration of Novel Coordination Modes and Metal Complexes
The oxime functional group in Ferrocene [(Hydroxyimini) Methyl] provides a versatile coordination site for metal ions. The nitrogen and oxygen atoms of the hydroxyimino group can act as donors, allowing the molecule to function as a ligand in the formation of various metal complexes. wisdomlib.org The study of these coordination complexes is crucial for understanding the compound's potential in catalysis, sensing, and materials science.
Initial research has demonstrated the ability of ferrocene-based ligands to form stable complexes with a range of transition metals. wisdomlib.org The resulting organometallic complexes often exhibit unique electronic and structural properties. Future investigations should focus on systematically exploring the coordination chemistry of Ferrocene [(Hydroxyimini) Methyl] with a wider array of metal ions.
A key aspect of this exploration will be the detailed characterization of the resulting metal complexes. Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of these complexes, revealing the coordination geometry around the metal center and the specific binding modes of the ferrocenyl oxime ligand. jyu.firesearchgate.net Spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, coupled with electrochemical methods, will provide further insights into the electronic structure and stability of these complexes. wisdomlib.orgacs.org
The synthesis of iron clathrochelate complexes derived from oxime-hydrazone ligands and capped by ferrocenylborate and 1,1'-ferrocenediyldiborate showcases the potential for creating intricate cage-like structures. acs.org Exploring similar complex formations with Ferrocene [(Hydroxyimini) Methyl] could lead to novel materials with interesting host-guest chemistry and catalytic properties.
Design of Advanced Sensing Platforms with Enhanced Selectivity and Sensitivity
The inherent redox activity of the ferrocene moiety makes Ferrocene [(Hydroxyimini) Methyl] a prime candidate for the development of electrochemical sensors. mdpi.combiomedpharmajournal.orgresearchgate.net The ferrocene/ferrocenium (B1229745) (Fe²⁺/Fe³⁺) redox couple provides a clear and reversible electrochemical signal that can be modulated by the binding of analytes to the oxime group. acs.org This principle forms the basis for designing chemosensors for a variety of ions and molecules.
Future research will focus on creating advanced sensing platforms with improved selectivity and sensitivity. This involves the rational design of the receptor part of the sensor to achieve specific recognition of target analytes. While much of the current research on ferrocene-based sensors has targeted cations, there is a growing interest in developing sensors for anions and neutral molecules. biomedpharmajournal.orgresearchgate.net The hydrogen-bonding capabilities of the oxime group in Ferrocene [(Hydroxyimini) Methyl] could be exploited for the selective detection of anions.
To enhance sensitivity, researchers are exploring the integration of Ferrocene [(Hydroxyimini) Methyl] into nanostructured materials. For example, incorporating the compound into hollow metal-organic frameworks (MOFs) or onto graphene-based materials can significantly increase the surface area and the number of active sensing sites, leading to amplified signals and lower detection limits. acs.org
The development of multi-modal sensors, which provide readouts through different channels such as colorimetric, fluorescent, and electrochemical signals, is another promising direction. This approach can improve the reliability and accuracy of detection.
Table 2: Key Properties of Ferrocene wikipedia.orgresearchgate.net
| Property | Value/Description |
| Chemical Formula | C₁₀H₁₀Fe |
| Molar Mass | 186.04 g/mol |
| Appearance | Orange, crystalline solid |
| Stability | Stable in air, water, and at high temperatures |
| Redox Behavior | Reversible one-electron oxidation to the ferrocenium cation |
Integration into Multifunctional Materials and Devices
The unique combination of the redox-active ferrocene unit and the reactive oxime group in Ferrocene [(Hydroxyimini) Methyl] makes it a valuable building block for the creation of multifunctional materials. mdpi.combiomedpharmajournal.orgresearchgate.net These materials can exhibit a range of properties, including electrochemical activity, catalytic capabilities, and responsiveness to external stimuli.
One area of significant potential is the incorporation of Ferrocene [(Hydroxyimini) Methyl] into polymers. Vinylferrocene, a related compound, can be polymerized to create materials that are essentially ferrocenyl-functionalized versions of common polymers like polystyrene. wikipedia.org Similar polymerization strategies could be applied to derivatives of Ferrocene [(Hydroxyimini) Methyl] to produce redox-active polymers with applications in batteries, electrochromic devices, and smart coatings. The polymerization of ferrocene-containing monomers has been shown to yield materials with interesting magnetic and electrochemical properties. mdpi.com
Furthermore, Ferrocene [(Hydroxyimini) Methyl] can be used to functionalize surfaces and nanoparticles, imparting new functionalities to these materials. For instance, attaching the compound to the surface of magnetic nanoparticles could lead to the development of magnetically recoverable catalysts or targeted drug delivery systems.
The development of ferrocene-based metal-organic frameworks (MOFs) is another exciting frontier. These materials combine the redox activity of ferrocene with the high porosity and tunable structure of MOFs, making them promising for applications in gas storage, separation, and catalysis.
Deeper Understanding of Structure-Reactivity and Structure-Function Relationships
A fundamental understanding of the relationship between the molecular structure of Ferrocene [(Hydroxyimini) Methyl] and its chemical reactivity and functional properties is essential for its rational design and application. mdpi.combiomedpharmajournal.org This involves detailed investigations into how modifications to the ferrocene core or the oxime group influence the compound's electronic structure, redox potential, and binding affinity.
Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these relationships. mdpi.comnih.gov DFT can be used to model the electronic structure of Ferrocene [(Hydroxyimini) Methyl] and its metal complexes, providing insights into orbital energies, charge distribution, and spectroscopic properties. These theoretical predictions can then be correlated with experimental data from techniques like cyclic voltammetry and UV-Vis spectroscopy to build a comprehensive picture of the molecule's behavior.
Systematic studies that vary the substituents on the cyclopentadienyl (B1206354) rings of the ferrocene unit can provide valuable information on how electronic effects (electron-donating or -withdrawing groups) influence the reactivity of the oxime group and the redox potential of the iron center. Similarly, modifying the oxime group itself, for example, by converting it into an ether or ester, can tune the compound's coordination properties and its affinity for different analytes. nih.gov
Understanding these structure-activity relationships is crucial for the targeted design of Ferrocene [(Hydroxyimini) Methyl] derivatives with optimized performance for specific applications, whether it be as a highly selective sensor, an efficient catalyst, or a responsive material.
Addressing Scalability and Industrial Relevance of Synthetic Methodologies and Applications
For Ferrocene [(Hydroxyimini) Methyl] to transition from a laboratory curiosity to a commercially viable compound, the challenges of scalability and industrial relevance must be addressed. nih.govrsc.org This requires the development of synthetic methods that are not only efficient and sustainable but also cost-effective and amenable to large-scale production.
While traditional batch synthesis methods may be suitable for research purposes, continuous flow chemistry offers significant advantages for industrial-scale production. nih.govfu-berlin.deacs.org Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when dealing with potentially hazardous reagents or intermediates. The development of robust and scalable flow synthesis protocols for Ferrocene [(Hydroxyimini) Methyl] is a critical step towards its commercialization.
The economic feasibility of any industrial process is a key consideration. This involves not only the cost of the starting materials and reagents but also the energy consumption and waste generation of the synthetic process. The use of inexpensive and readily available starting materials, such as ferrocene itself, is advantageous. rsc.orggoogle.comgoogle.com Furthermore, the development of catalytic processes that can operate under mild conditions with high turnover numbers can significantly improve the economic viability of the synthesis.
Beyond synthesis, the industrial applications of Ferrocene [(Hydroxyimini) Methyl] need to be clearly demonstrated and validated. This requires collaborative efforts between academic researchers and industrial partners to identify and develop commercially promising applications, whether in the field of sensors, catalysts, or advanced materials. Techno-economic analyses will be essential to evaluate the market potential and profitability of these applications. The use of ferrocene derivatives as fuel additives and in the synthesis of pharmaceuticals and agrochemicals demonstrates the industrial potential of this class of compounds. wikipedia.org
Q & A
Q. What are the optimized synthetic protocols for Ferrocene [(Hydroxyimini) Methyl], and how can researchers validate reaction conditions?
Methodological Answer:
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Catalyst Optimization : Use palladium-based catalysts (e.g., PdCl₂) with cocatalysts like CuI (4 mol%) under alkaline conditions (e.g., K₂CO₃) to achieve yields >80% via carbonylation reactions .
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Reaction Validation : Monitor reaction progress using TLC or GC-MS. Characterize intermediates via in situ IR spectroscopy to confirm acetylene coupling .
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Data Table :
Catalyst System Cocatalyst Alkali Temp (°C) Yield (%) PdCl₂ (5 mol%) CuI (4 mol%) K₂CO₃ 80 85 Pd(OAc)₂ None NaHCO₃ 70 62
Q. Which spectroscopic techniques are essential for characterizing Ferrocene [(Hydroxyimini) Methyl], and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR : Identify ferrocene protons (δ 4.0–4.5 ppm) and hydroxyimini methyl groups (δ 2.8–3.2 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- IR Spectroscopy : Confirm C≡N stretches (2200–2250 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .
- HR-ESI-MS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .
Q. How can researchers ensure the stability of Ferrocene [(Hydroxyimini) Methyl] during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Research Questions
Q. How can contradictory spectroscopic data for Ferrocene [(Hydroxyimini) Methyl] be resolved?
Methodological Answer:
Q. What computational strategies are effective for studying the redox behavior of Ferrocene [(Hydroxyimini) Methyl]?
Methodological Answer:
Q. How can researchers design interdisciplinary studies to explore the bioactivity of Ferrocene [(Hydroxyimini) Methyl]?
Methodological Answer:
- Biological Assays : Partner with biochemistry labs to test anticancer activity (e.g., MTT assays against HeLa cells). Use SAR studies to modify the hydroxyimini group for enhanced efficacy .
- Toxicology Profiling : Conduct in vivo studies (rodent models) to assess metabolic pathways and organ-specific toxicity .
Data Management & Reproducibility
Q. What standards should be followed for documenting experimental procedures involving Ferrocene [(Hydroxyimini) Methyl]?
Methodological Answer:
Q. How can raw data from Ferrocene [(Hydroxyimini) Methyl] studies be archived for reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
